An In-depth Technical Guide to Lenalidomide-C4-acid (CAS 2338824-29-4): A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to Lenalidomide-C4-acid (CAS 2338824-29-4): A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Lenalidomide-C4-acid, a critical chemical entity in the rapidly evolving field of targeted protein degradation (TPD). As a derivative of the well-established immunomodulatory drug lenalidomide, this molecule has been strategically functionalized to serve as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other novel therapeutic modalities. We will delve into its chemical structure, properties, synthesis, and analytical characterization, providing expert insights into its application in drug discovery and development.
Introduction: The Rise of Targeted Protein Degradation and the Role of Lenalidomide
The paradigm of small molecule drug discovery has traditionally focused on the inhibition of protein function. However, the advent of targeted protein degradation has opened up new therapeutic avenues by enabling the selective elimination of disease-causing proteins. This approach utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to tag and degrade specific target proteins.
Lenalidomide, an analogue of thalidomide, has been a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Its mechanism of action was a significant breakthrough, revealing that it functions as a "molecular glue" to modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[2][3] This discovery has paved the way for the rational design of bifunctional molecules like PROTACs, which consist of a ligand that binds to a target protein and another ligand that recruits an E3 ligase, connected by a chemical linker.
Lenalidomide-C4-acid emerges as a pivotal tool in this context. It incorporates the CRBN-binding moiety of lenalidomide and a C4 carboxylic acid linker, providing a convenient handle for conjugation to a target protein ligand. This guide will provide the necessary technical details for researchers to effectively utilize this important chemical tool.
Chemical Structure and Properties of Lenalidomide-C4-acid
CAS Number: 2338824-29-4
Molecular Formula: C₁₈H₂₁N₃O₅
Molecular Weight: 359.38 g/mol
Chemical Name: 5-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-5-oxopentanoic acid
The chemical structure of Lenalidomide-C4-acid retains the core glutarimide and isoindolinone moieties of lenalidomide, which are essential for binding to CRBN. The key modification is the introduction of a C4-carboxylic acid linker at the 4-amino position of the isoindolinone ring. This linker provides a reactive functional group for amide bond formation with a corresponding amine-functionalized target protein ligand.
Table 1: Physicochemical Properties of Lenalidomide-C4-acid
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₃O₅ | Commercial Supplier Data |
| Molecular Weight | 359.38 | Commercial Supplier Data |
| Appearance | Off-white to pale yellow solid | Typical Appearance |
| Solubility | Soluble in DMSO, DMF | Inferred from similar structures |
| Storage | Store at -20°C for long-term stability | Recommended Practice |
Synthesis of Lenalidomide-C4-acid
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Lenalidomide-C4-acid.
Experimental Protocol (Hypothetical)
Step 1: Protection of the 4-amino group of Lenalidomide
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Dissolve lenalidomide in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C and then allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the N-Boc protected lenalidomide by column chromatography.
Rationale: The protection of the 4-amino group is crucial to prevent side reactions during the subsequent acylation step. The Boc group is a standard protecting group for amines and can be readily removed under acidic conditions.
Step 2: Acylation with Glutaric Anhydride
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Dissolve the N-Boc protected lenalidomide in a suitable aprotic solvent like DCM or THF.
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Add a base such as TEA or DIPEA.
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Add glutaric anhydride to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Once the reaction is complete, perform an acidic workup to protonate the newly formed carboxylic acid.
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Extract the product with an appropriate organic solvent and purify by column chromatography to yield the N-Boc protected Lenalidomide-C4-acid.
Rationale: Glutaric anhydride is a convenient and efficient reagent for introducing the C4-carboxylic acid linker. The reaction proceeds via nucleophilic attack of the protected amine on the anhydride.
Step 3: Deprotection of the Boc Group
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Dissolve the N-Boc protected Lenalidomide-C4-acid in DCM.
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Add trifluoroacetic acid (TFA) dropwise at 0°C.
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Allow the reaction to stir at room temperature for a few hours, monitoring by TLC or LC-MS.
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Upon completion, remove the solvent and TFA under reduced pressure.
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The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to afford the final Lenalidomide-C4-acid.
Rationale: TFA is a strong acid that effectively cleaves the Boc protecting group without affecting other functional groups in the molecule.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of Lenalidomide-C4-acid. This typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Lenalidomide-C4-acid.
Table 2: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A time-dependent gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | Ambient or controlled at 25-30°C |
Rationale: The C18 stationary phase provides good retention for the relatively nonpolar core of the molecule, while the gradient elution allows for the separation of the product from starting materials and byproducts. Formic acid is a common mobile phase modifier that improves peak shape and ionization efficiency for mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the synthesized product and for monitoring reaction progress.
Table 3: Typical LC-MS/MS Method Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) |
| Precursor Ion (m/z) | [M+H]⁺: 360.14 or [M-H]⁻: 358.13 |
| Fragment Ions (m/z) | Dependent on collision energy, key fragments would correspond to the lenalidomide core and the linker. For lenalidomide, a common fragment is observed at m/z 213.0.[6] |
Rationale: ESI is a soft ionization technique suitable for polar molecules like Lenalidomide-C4-acid. The choice of positive or negative mode depends on the ease of protonation or deprotonation of the analyte. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of Lenalidomide-C4-acid. While specific spectral data for this exact compound is not publicly available, the expected chemical shifts can be predicted based on the structure and data from similar lenalidomide derivatives.[7][8][9]
Expected ¹H NMR Features:
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Aromatic protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the isoindolinone ring system.
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Glutarimide protons: A characteristic set of multiplets in the aliphatic region (δ 2.0-3.0 ppm and a methine proton around δ 5.0 ppm).
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Linker protons: Methylene protons of the C4-acid linker will appear as multiplets in the aliphatic region (δ 1.5-2.5 ppm).
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Amide and Carboxylic acid protons: Broad signals that may be exchangeable with D₂O.
Expected ¹³C NMR Features:
-
Carbonyl carbons: Signals in the downfield region (δ 160-180 ppm) for the amide and carboxylic acid carbons.
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Aromatic carbons: Signals in the aromatic region (δ 110-150 ppm).
-
Aliphatic carbons: Signals in the upfield region (δ 20-60 ppm) for the glutarimide and linker carbons.
Application in Targeted Protein Degradation
Lenalidomide-C4-acid is primarily designed as a "degrader building block" for the synthesis of PROTACs.[4][5] Its utility lies in its ability to be readily conjugated to a ligand that targets a protein of interest (POI).
PROTAC Assembly Workflow
Caption: General workflow for PROTAC synthesis using Lenalidomide-C4-acid.
The carboxylic acid functionality of Lenalidomide-C4-acid allows for standard amide coupling reactions with an amine-functionalized POI ligand. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like hydroxybenzotriazole (HOBt), or more efficient reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).
Mechanism of Action of Resulting PROTACs
Caption: Mechanism of action of a PROTAC synthesized from Lenalidomide-C4-acid.
Once synthesized, the resulting PROTAC can simultaneously bind to the POI and the CRBN E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Conclusion and Future Perspectives
Lenalidomide-C4-acid is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, predictable reactivity, and the established mechanism of its parent compound make it an ideal starting point for the development of novel PROTACs and other degrader molecules. The ability to selectively degrade previously "undruggable" proteins holds immense promise for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders. As the field of TPD continues to expand, the demand for well-characterized and readily available building blocks like Lenalidomide-C4-acid will undoubtedly grow. Future research may focus on developing derivatives with modified linkers to fine-tune the properties of the resulting PROTACs, such as their solubility, cell permeability, and pharmacokinetic profiles.
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